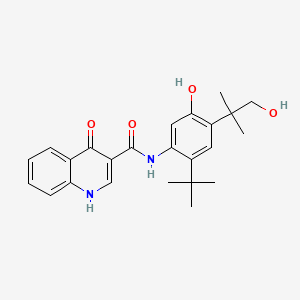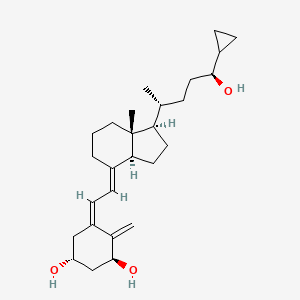![molecular formula [13C]6CH3ClN3O4S2 B602471 [13C6]-Hydrochlorothiazide CAS No. 1261396-79-5](/img/no-structure.png)
[13C6]-Hydrochlorothiazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound usually includes its chemical formula, molecular weight, and structural formula. It may also include its appearance (color, state of matter under normal conditions) and any distinctive odors .
Synthesis Analysis
Synthesis analysis involves understanding the process by which the compound is made. This could involve a series of chemical reactions, with specific reagents and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It could involve techniques like X-ray crystallography or spectroscopy .Chemical Reactions Analysis
This involves studying the chemical reactions the compound undergoes. This could involve reactions with other compounds under various conditions .Physical And Chemical Properties Analysis
Physical properties might include melting point, boiling point, density, and solubility. Chemical properties might include its behavior towards heat, light, and reactivity with acids, bases or other chemical species .科学的研究の応用
1. Analysis of Nonmelanoma Skin Cancer Risk
Hydrochlorothiazide has been investigated for its association with nonmelanoma skin cancer (NMSC). A study using data from the Danish Cancer Registry found that high use of hydrochlorothiazide was linked to increased risks of basal cell carcinoma (BCC) and squamous cell carcinoma (SCC), with clear dose-response relationships observed (Pedersen et al., 2017).
2. Metabolism and Excretion Analysis
Research into the absorption, metabolism, and excretion of hydrochlorothiazide (HCT) revealed that most of the drug is excreted unchanged. This study, which administered 14C‐hydrochlorothiazide to subjects, demonstrated significant renal elimination and minimal biliary excretion, providing insight into the drug's pharmacokinetics (Beermann, Groschinsky‐Grind & Rosén, 1976).
3. Analytical Techniques for Determination
Recent developments in analytical techniques for determining hydrochlorothiazide, including in combination with other drugs, have been reviewed. Techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography coupled to tandem mass spectrometry (LC-MS) are critical for assessing hydrochlorothiazide in biological media like plasma and urine (Savaj, Raj & Rajanit, 2015).
作用機序
Safety and Hazards
将来の方向性
特性
CAS番号 |
1261396-79-5 |
|---|---|
分子式 |
[13C]6CH3ClN3O4S2 |
分子量 |
303.70 |
純度 |
95% by HPLC; 98% atom 13C |
関連するCAS |
58-93-5 (unlabelled) |
同義語 |
Hydrochlorothiazide-4a,5,6,7,8,8a-13C6 |
タグ |
Hydrochlorothiazide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Acetyl-5H-dibenz[b,f]azepine](/img/structure/B602394.png)






